2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
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Overview
Description
2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an indolizine core, substituted with various functional groups, including an amino group, an ethylbenzoyl group, and a methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the indolizine core, followed by functional group modifications to introduce the desired substituents.
Cyclization Reaction: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.
Functional Group Introduction: The amino group, ethylbenzoyl group, and methoxyphenyl group can be introduced through various organic reactions, such as nucleophilic substitution, Friedel-Crafts acylation, and methylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, R-OH) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects can be explored for the treatment of various diseases.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(4-methylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
- 2-amino-3-(4-ethylbenzoyl)-N-(4-hydroxyphenyl)indolizine-1-carboxamide
- 2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)pyridine-1-carboxamide
Uniqueness
2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-16-7-9-17(10-8-16)24(29)23-22(26)21(20-6-4-5-15-28(20)23)25(30)27-18-11-13-19(31-2)14-12-18/h4-15H,3,26H2,1-2H3,(H,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIYNNIZUBRBQEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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